molecular formula C17H13F3O3 B2676772 (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid CAS No. 866151-64-6

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid

Cat. No.: B2676772
CAS No.: 866151-64-6
M. Wt: 322.283
InChI Key: ZDEHRRBYIHAIMA-RMKNXTFCSA-N
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Description

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a phenyl ring through a propenoic acid linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl alcohol and 3-hydroxybenzaldehyde.

    Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-(trifluoromethyl)benzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable base such as potassium carbonate.

    Aldol Condensation: The benzyl ether intermediate is then subjected to aldol condensation with acrolein under basic conditions to form the propenoic acid linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the propenoic acid moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other electrophiles on the phenyl ring.

Scientific Research Applications

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The propenoic acid moiety can form hydrogen bonds with active site residues, modulating the activity of the target protein. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: Another compound with a trifluoromethyl group, but with different functional groups and applications.

    4-(Trifluoromethyl)benzyl alcohol: A precursor in the synthesis of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, benzyl ether, and propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-4-13(5-8-14)11-23-15-3-1-2-12(10-15)6-9-16(21)22/h1-10H,11H2,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEHRRBYIHAIMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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